LocustatachykininI
LocustatachykininI
Brand Name:
Vulcanchem
CAS No.:
126985-97-5
VCID:
VC0140578
InChI:
InChI=1S/C43H63N13O11/c1-24(2)36(42(67)52-28(37(45)62)10-6-16-48-43(46)47)55-34(60)22-49-38(63)29(19-26-12-14-27(58)15-13-26)53-40(65)30(18-25-8-4-3-5-9-25)51-33(59)21-50-39(64)31(23-57)54-41(66)32-11-7-17-56(32)35(61)20-44/h3-5,8-9,12-15,24,28-32,36,57-58H,6-7,10-11,16-23,44H2,1-2H3,(H2,45,62)(H,49,63)(H,50,64)(H,51,59)(H,52,67)(H,53,65)(H,54,66)(H,55,60)(H4,46,47,48)/t28-,29-,30-,31-,32-,36-/m0/s1
SMILES:
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)CN
Molecular Formula:
C43H63N13O11
Molecular Weight:
938 g/mol
LocustatachykininI
CAS No.: 126985-97-5
Main Products
VCID: VC0140578
Molecular Formula: C43H63N13O11
Molecular Weight: 938 g/mol
CAS No. | 126985-97-5 |
---|---|
Product Name | LocustatachykininI |
Molecular Formula | C43H63N13O11 |
Molecular Weight | 938 g/mol |
IUPAC Name | (2S)-1-(2-aminoacetyl)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C43H63N13O11/c1-24(2)36(42(67)52-28(37(45)62)10-6-16-48-43(46)47)55-34(60)22-49-38(63)29(19-26-12-14-27(58)15-13-26)53-40(65)30(18-25-8-4-3-5-9-25)51-33(59)21-50-39(64)31(23-57)54-41(66)32-11-7-17-56(32)35(61)20-44/h3-5,8-9,12-15,24,28-32,36,57-58H,6-7,10-11,16-23,44H2,1-2H3,(H2,45,62)(H,49,63)(H,50,64)(H,51,59)(H,52,67)(H,53,65)(H,54,66)(H,55,60)(H4,46,47,48)/t28-,29-,30-,31-,32-,36-/m0/s1 |
Standard InChIKey | QVHUTTNZGVKOKQ-LINCNNNZSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)CN |
SMILES | CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)CN |
Canonical SMILES | CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)CN |
Sequence | GPSGFYGVR |
Synonyms | (S)-1-(2-aminoacetyl)-N-((6S,9S,15S,18S,24S)-1,1-diamino-18-benzyl-6-carbamoyl-25-hydroxy-15-(4-hydroxybenzyl)-9-isopropyl-8,11,14,17,20,23-hexaoxo-2,7,10,13,16,19,22-heptaazapentacos-1-en-24-yl)pyrrolidine-2-carboxamide |
PubChem Compound | 195503 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume